Copper Chelation Enhances Antiproliferative Activity
In a direct head‑to‑head comparison using the ¹⁴C‑leucine viability assay (48 h exposure), the copper chelate NSC 689534/Cu²⁺ was 4‑ to 5‑fold more potent than the unchelated parent ligand NSC 689534 in both HL60 leukemia and PC3 prostate cancer cell lines [REFS‑1]. The potency gain is entirely copper‑dependent; iron completely abrogates activity [REFS‑1].
| Evidence Dimension | Cytotoxicity (IC₅₀, 48 h) |
|---|---|
| Target Compound Data | NSC 689534/Cu²⁺ IC₅₀ = 0.2 µM (HL60), 0.4 µM (PC3) |
| Comparator Or Baseline | NSC 689534 alone IC₅₀ = 0.85 µM (HL60), 2.1 µM (PC3) |
| Quantified Difference | 4.25‑fold (HL60); 5.25‑fold (PC3) |
| Conditions | HL60 and PC3 cells; ¹⁴C‑leucine incorporation viability assay; 48 h treatment; 2:1 Cu²⁺:NSC 689534 molar ratio |
Why This Matters
Procurement of NSC 689534 must be accompanied by an understanding that the unchelated ligand is a low‑potency precursor; the active species is the copper chelate, and potency varies >4‑fold depending on metalation state.
- [1] Hancock CN, Stockwin LH, Han B, Divelbiss RD, Jun JH, Malhotra SV, Hollingshead MG, Newton DL. A copper chelate of thiosemicarbazone NSC 689534 induces oxidative/ER stress and inhibits tumor growth in vitro and in vivo. Free Radic Biol Med. 2011 Jan 1;50(1):110-21. IC₅₀ data from Figure 1B and Results text. PMID: 20971185. View Source
